molecular formula C14H26N2OS B11946331 2-(Methylthio)-5-undecyl-1,3,4-oxadiazole CAS No. 84143-68-0

2-(Methylthio)-5-undecyl-1,3,4-oxadiazole

Cat. No.: B11946331
CAS No.: 84143-68-0
M. Wt: 270.44 g/mol
InChI Key: FNRKPPBJURUWHY-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-undecyl-1,3,4-oxadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-undecyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiosemicarbazide derivative with a carboxylic acid or its derivatives, such as esters or acid chlorides, under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-undecyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted oxadiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Methylthio)-5-undecyl-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-undecyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazoles: Another class of heterocyclic compounds with similar biological activities.

    Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    1,3,4-Thiadiazoles: Structurally similar to oxadiazoles and exhibit various biological activities.

Uniqueness

2-(Methylthio)-5-undecyl-1,3,4-oxadiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

84143-68-0

Molecular Formula

C14H26N2OS

Molecular Weight

270.44 g/mol

IUPAC Name

2-methylsulfanyl-5-undecyl-1,3,4-oxadiazole

InChI

InChI=1S/C14H26N2OS/c1-3-4-5-6-7-8-9-10-11-12-13-15-16-14(17-13)18-2/h3-12H2,1-2H3

InChI Key

FNRKPPBJURUWHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NN=C(O1)SC

Origin of Product

United States

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